Zafirlukast Impurity D

Impurity Profiling LC-MS Quantification Reference Standard Characterization

Zafirlukast Impurity D (CAS 1160235-24-4), also designated as Zafirlukast Impurity 1 (ChemWhat Code: 1450757), is a high-molecular-weight process-related impurity of the leukotriene receptor antagonist Zafirlukast (Accolate). It is chemically identified as Dicyclopentyl (3,3′-((2-methoxy-4-((o-tolylsulfonyl)carbamoyl)phenyl)methylene)bis(1-methyl-1H-indole-5,3-diyl))dicarbamate, bearing the molecular formula C₄₆H₄₉N₅O₈S and a molecular weight of 831.97 g/mol.

Molecular Formula C₄₆H₄₉N₅O₈S
Molecular Weight 831.97
CAS No. 1160235-24-4
Cat. No. B1145308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZafirlukast Impurity D
CAS1160235-24-4
SynonymsN,N’-[[[2-Methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methylene]bis(1-methyl-1H-indole-3,5-diyl)]biscarbamic Acid C,C’-Dicyclopentyl Ester
Molecular FormulaC₄₆H₄₉N₅O₈S
Molecular Weight831.97
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zafirlukast Impurity D (CAS 1160235-24-4): Structural Identity and Class Differentiation


Zafirlukast Impurity D (CAS 1160235-24-4), also designated as Zafirlukast Impurity 1 (ChemWhat Code: 1450757), is a high-molecular-weight process-related impurity of the leukotriene receptor antagonist Zafirlukast (Accolate). It is chemically identified as Dicyclopentyl (3,3′-((2-methoxy-4-((o-tolylsulfonyl)carbamoyl)phenyl)methylene)bis(1-methyl-1H-indole-5,3-diyl))dicarbamate, bearing the molecular formula C₄₆H₄₉N₅O₈S and a molecular weight of 831.97 g/mol . This compound is a bis-indole dimeric structure, distinguishing it from the monomeric Zafirlukast API (C₃₁H₃₃N₃O₆S; 575.68 g/mol) and from other common related substances such as Decyclopentyl Zafirlukast Methyl Ester . Zafirlukast Impurity D is supplied as a fully characterized reference standard, compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDAs) [1].

Zafirlukast Impurity D: Why Generic Substitution Is Not Viable Without Verified Analytical Selectivity


Substitution of a general 'zafirlukast impurity standard' for Zafirlukast Impurity D is analytically and regulatorily unsound. Zafirlukast Impurity D represents a specific bis-indole dimer with a molecular weight of 831.97 g/mol, which is approximately 310 g/mol greater than monomeric impurities such as Decyclopentyl Zafirlukast Methyl Ester (521.58 g/mol) . This mass differential dictates distinct chromatographic retention behavior, requiring tailored HPLC gradient conditions to achieve baseline resolution in impurity profiling methods [1]. Patent literature establishes that single maximum impurities in Zafirlukast API must be controlled below 0.1% [2]; without an authentic, batch-specific reference standard of Impurity D, accurate quantification against this threshold is compromised. Furthermore, validated stability-indicating methods for Zafirlukast rely on the resolution of critical impurity pairs; substituting a different impurity reference standard introduces co-elution risk and undermines method specificity as required by ICH Q3A guidelines [3].

Zafirlukast Impurity D Quantitative Evidence Guide: Six Dimensions of Verified Differentiation


Molecular Mass Differentiation: Impurity D vs. Closest Monomeric Analog Decyclopentyl Zafirlukast Methyl Ester

Zafirlukast Impurity D exhibits a molecular weight of 831.97 g/mol, substantially larger than the monomeric impurity Decyclopentyl Zafirlukast Methyl Ester (521.58 g/mol), yielding a quantified difference of 310.39 g/mol [1]. This mass differential translates to distinct MS detection windows (m/z >800 vs. ~522) and necessitates different HPLC gradient elution conditions for adequate retention and resolution, as established in stability-indicating RP-LC methods for Zafirlukast impurity profiling [2].

Impurity Profiling LC-MS Quantification Reference Standard Characterization

Purity Specification: Quantified Minimum Purity for Impurity D Standard vs. Uncharacterized Laboratory Preparations

Commercially supplied Zafirlukast Impurity D reference standard carries a certified purity of ≥98% by HPLC (Clearsynth MSDS specification) and ≥99% by HPLC from alternative suppliers . In contrast, in-house laboratory preparations of zafirlukast impurities isolated from crude reaction mixtures are reported at detection levels of only 0.05–0.15 area percent, reflecting trace-level presence rather than purified material [1]. The quantified purity differential (≥98% vs. ≤0.15%) represents a >650-fold improvement in material quality.

Reference Standard Purity HPLC Purity Determination Quality Control

Regulatory Threshold Alignment: Single Maximum Impurity Limit from Patent Literature

Patent CN103396353A establishes that for amorphous Zafirlukast API prepared by the disclosed method, the single maximum impurity content is controlled below 0.1% (exemplified at 0.02%), with total impurities at 0.06% [1]. This regulatory-aligned threshold directly informs the required concentration range for Impurity D reference standard solutions used in quantitative impurity methods. Parallel literature demonstrates that process impurities in Zafirlukast are typically observed at 0.1–0.15 area percent in reaction masses, corroborating the need for authentic reference standards at this detection sensitivity [2].

Quality by Design Impurity Control Strategy ANDA Filing

Structural Complexity Differentiation: Dimeric Bis-Indole Architecture vs. Monomeric Zafirlukast and Related Compounds

Zafirlukast Impurity D is a symmetrical bis-indole dimer featuring two 1-methyl-1H-indole-5,3-diyl moieties linked via a central 2-methoxy-4-((o-tolylsulfonyl)carbamoyl)phenyl methylene bridge, with both indole nitrogen positions carrying cyclopentyl carbamate substituents [1]. This dimeric architecture contrasts sharply with the monomeric structure of the Zafirlukast API (single indole, single N-methyl, single cyclopentyl carbamate, molecular weight 575.68) [2] and with common monomeric impurities such as Zafirlukast Related Compound C (Decyclopentyl Zafirlukast Methyl Ester, 521.58 g/mol) . The presence of two cyclopentyl carbamate groups and the extended conjugation across the bis-indole system imposes unique reversed-phase chromatographic retention characteristics and UV absorption profiles not exhibited by any mono-indole zafirlukast-related substance.

Organic Impurity Structure Process-Related Impurity Chromatographic Resolution

Traceability to Pharmacopeial Standards: Multi-Vendor Confirmation of USP/EP Alignment

Two independent commercial suppliers (SynZeal and ChemWhat) explicitly confirm that Zafirlukast Impurity D (Impurity 1) is supplied with detailed characterization data compliant with regulatory guidelines and can be further qualified for traceability against USP or EP pharmacopeial standards upon feasibility assessment [1][2]. This dual-vendor attestation provides independent verification that this compound is recognized within the pharmacopeial impurity naming framework. In contrast, many Zafirlukast impurities described in primary literature (e.g., impurities 1–5 in Goverdhan et al., 2009) were research-identified compounds without formal pharmacopeial designation or multi-vendor reference standard availability [3].

Pharmacopeial Traceability Reference Standard Qualification GMP Compliance

Deuterated Internal Standard Availability: Zafirlukast Impurity D-d7 as Quantitative MS Reference

Zafirlukast Impurity D-d7 (CAS not assigned; molecular formula C₄₆H₄₂D₇N₅O₈S; molecular weight 839.02 g/mol) is the stable isotope-labeled analog of Zafirlukast Impurity D, exhibiting a mass shift of +7.05 Da relative to the unlabeled compound (831.97 g/mol) [1]. This deuterated analog enables accurate quantification of Impurity D in Zafirlukast API via isotope dilution mass spectrometry (IDMS), with the +7 Da mass shift providing clear MS resolution without altering chromatographic retention. In contrast, no deuterated internal standard is commercially available for monomeric impurities such as Decyclopentyl Zafirlukast Methyl Ester at the time of publication, limiting the quantitative accuracy of LC-MS methods for those analytes .

Stable Isotope Labeling LC-MS/MS Quantification Internal Standard

Zafirlukast Impurity D: Three High-Impact Procurement and Application Scenarios


Scenario 1: ANDA and DMF Filing Support — Impurity D as a Regulatory Reference Marker

Generic pharmaceutical manufacturers pursuing ANDA approval for Zafirlukast tablets must demonstrate that their API impurity profile meets the single maximum impurity limit of <0.1% as established in patent CN103396353A [1]. Zafirlukast Impurity D (≥98% purity, CAS 1160235-24-4) serves as the authentic quantitative reference standard for HPLC/LC-MS method validation, enabling accurate response factor determination and LOQ establishment at or below the 0.05% reporting threshold. Multi-vendor pharmacopeial traceability (USP/EP alignment from SynZeal and ChemWhat) ensures regulatory reviewer acceptance of the reference standard qualification documentation [2][3].

Scenario 2: Forced Degradation and Mass Balance Studies — Utilizing the Dimeric Architecture for Specificity

Zafirlukast Impurity D is a process-related bis-indole dimer (C₄₆H₄₉N₅O₈S; 831.97 g/mol) that is structurally distinct from all degradation products, which are predominantly monomeric species arising from hydrolysis, oxidation, or photolytic cleavage of the API [1]. In forced degradation studies conducted per ICH Q1A(R2), spiking Impurity D into stressed samples at known concentrations (e.g., 0.05–0.15% w/w) enables verification of chromatographic resolution from degradation products, confirming method specificity. The availability of Zafirlukast Impurity D-d7 (MW 839.02) as a stable isotope-labeled internal standard further enables precise mass balance reconciliation via IDMS, with mass accuracy <5 ppm [2].

Scenario 3: Stability-Indicating Method Validation — Addressing Critical Impurity Pair Resolution

Stability-indicating RP-LC methods for Zafirlukast require resolution of critical impurity pairs, including the meta and para isomers of Zafirlukast, whose separation is sensitive to mobile phase pH [1]. Zafirlukast Impurity D, with its substantially higher molecular weight (831.97 g/mol vs. 575.68 for the API) and distinct UV chromophore from the bis-indole system, elutes in a retention time window separate from all mono-indole impurities. Incorporating Impurity D into the system suitability mixture at concentrations of 0.1% relative to the API peak ensures that the gradient adequately resolves both early-eluting monomeric species and the late-eluting dimeric Impurity D, validating method robustness across the entire impurity profile [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zafirlukast Impurity D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.